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Midkine (114-122)

Cat. No.: B1575146
Attention: For research use only. Not for human or veterinary use.
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Description

Midkine (114-122) is a synthetic peptide with the sequence AQCQETIRV, corresponding to amino acids 114 to 122 of the human Midkine protein . This sequence is a defined epitope that binds to the Human Leukocyte Antigen (HLA) class I molecule HLA-A2, making it a critical reagent for immunology research, particularly in the study of T-cell responses . Midkine is a heparin-binding cytokine that is minimally expressed in most normal adult tissues but is markedly upregulated in various pathological conditions, including cancer, inflammation, and tissue injury . Its roles include promoting cell growth, survival, migration, and angiogenesis, and it is a recognized biomarker for aggressive tumor behavior and poor clinical outcomes . Researchers can utilize this HLA-A2 restricted Midkine (114-122) peptide to investigate adaptive immune responses against cells overexpressing Midkine. Applications include the in vitro stimulation and expansion of antigen-specific T-cells, the study of T-cell receptor recognition, and the development of novel immunotherapeutic strategies, such as cancer vaccines and T-cell therapies, targeting Midkine-expressing cancers. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans.

Properties

sequence

AQCQETIRV

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Midkine (114-122)

Origin of Product

United States

Molecular and Structural Research Aspects of Midkine Relevant to Its Fragments

Domain Organization and Disulfide Bridge Linkages of the Full Midkine (B1177420) Protein

The midkine protein is a non-glycosylated polypeptide with a molecular weight of approximately 13 kDa. wikipedia.orgjst.go.jp It is structurally organized into two principal domains: an N-terminal domain (N-domain) and a C-terminal domain (C-domain). nih.govfrontiersin.org These domains are connected by a flexible hinge region. nih.gov Each domain is characterized by a core structure composed of three antiparallel β-sheets. nih.govmidkine.org

A defining feature of midkine's structure is the presence of multiple disulfide bridges that stabilize the conformation of each domain. wikipedia.org The N-domain is held together by three disulfide bridges, while the C-domain is stabilized by two. nih.govfrontiersin.org These covalent linkages are crucial for maintaining the protein's three-dimensional structure and, consequently, its biological activity. researchgate.net In human midkine, the disulfide linkages have been identified as C12-C36, C20-C45, C27-C49 in the N-domain, and C59-C91, C69-C101 in the C-domain. researchgate.net

Functional Importance of Midkine's C-Terminal Domain

The C-terminal domain of midkine is of particular interest as it harbors a significant portion of the protein's biological activities. embopress.orgrcsb.org Research has consistently demonstrated that the C-terminal half of midkine is responsible for key functions such as promoting neurite outgrowth and enhancing plasminogen activator activity. usbio.netembopress.org This domain's functional importance is further underscored by its ability to bind to cellular receptors, a critical step in initiating downstream signaling pathways. nih.gov For instance, the established midkine receptor, protein tyrosine phosphatase zeta (PTPζ), binds to the C-terminal half of the protein. nih.govoup.com

The C-terminal domain's structure is more complex than that of the N-domain, featuring a long, flexible hairpin loop. embopress.orgrcsb.org This flexibility is thought to be important for creating a specific binding site for heparin and other interacting molecules. embopress.org Furthermore, the C-terminal half of midkine is more evolutionarily conserved compared to the N-terminal half, suggesting its critical role in the protein's fundamental functions. oup.com

Characterization of Heparin-Binding Sites within Midkine

A key characteristic of midkine is its ability to bind to heparin and heparan sulfate (B86663) proteoglycans on the cell surface. embopress.orgnih.gov This interaction is crucial for many of its biological activities. The primary heparin-binding sites are located within the C-terminal domain. embopress.orgnih.gov Two main clusters of basic amino acids, designated as Cluster I and Cluster II, have been identified as the principal heparin-binding sites. oup.comnih.gov

These heparin-binding sites are defined by specific consensus sequences rich in basic amino acids. embopress.orgresearchgate.net In human midkine, three such sequences have been identified: KKDKV (residues 2-6), LKKARY (residues 85-90), and AKKGKG (residues 114-119). researchgate.net While the N-terminal half possesses a weak heparin-binding activity, the C-terminal domain, containing the LKKARY sequence within its flexible loop, is the major determinant of heparin binding. embopress.org The interaction with heparin is not solely dependent on these linear sequences but also on the three-dimensional conformation of the C-domain. embopress.org

Implications of Midkine Dimerization for Biological Activity

Midkine can exist and function as a dimer, and this dimerization is often essential for its biological activity. midkine.orgembopress.org The formation of midkine dimers is promoted by heparin and can be stabilized by the enzyme transglutaminase. embopress.orgfrontiersin.org The dimeric form of midkine is considered the active state for signaling to certain cells, such as endothelial and neuronal cells. embopress.orgrcsb.org

Midkine Receptor Interactions and Intracellular Signaling Pathways

Identified Midkine (B1177420) Receptors

Several classes of membrane proteins have been identified as receptors for Midkine, including receptor protein tyrosine phosphatases, low-density lipoprotein receptor-related proteins, integrins, and other transmembrane proteins. frontiersin.orgeurjbreasthealth.comoup.com The specific combination of receptors expressed on a cell's surface dictates its response to Midkine.

Receptor Protein Tyrosine Phosphatase Zeta 1 (PTPζ), also known as PTPRZ1, is a well-established receptor for Midkine. mdpi.comnih.gov It is a transmembrane tyrosine phosphatase characterized by the presence of chondroitin (B13769445) sulfate (B86663) chains in its extracellular domain, which are crucial for high-affinity binding with Midkine. nih.govuniprot.org The interaction between Midkine and PTPζ has been shown to promote neuronal migration and the survival of embryonic neurons. oup.comuniprot.org

The binding of Midkine to PTPζ can lead to the activation of several downstream signaling pathways. These include the activation of phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK), which are key pathways in cell growth and survival. nih.govfrontiersin.org Furthermore, the Midkine-PTPζ interaction can influence Wnt signaling, thereby playing a role in processes like osteoblast proliferation. frontiersin.orgoup.com PTPζ can also form a receptor complex with other Midkine receptors, such as integrins and LRP6, to mediate Midkine's effects on cell migration. frontiersin.orgjst.go.jp

The Low-Density Lipoprotein Receptor-Related Protein (LRP) family, particularly LRP1 and LRP6, function as receptors for Midkine. frontiersin.orgmdpi.com LRP1 binds to Midkine with high affinity and is involved in mediating Midkine's effects on neuronal survival. uniprot.orgfrontiersin.org This interaction can also facilitate the endocytosis and nuclear translocation of Midkine, a process important for some of its functions. frontiersin.orgfrontiersin.org

In the context of inflammation, the interaction between Midkine and LRP1 on neutrophils is critical for their recruitment and the formation of neutrophil extracellular traps (NETs). frontiersin.orgfrontiersin.org LRP6, along with PTPζ and integrins, can form a receptor complex for Midkine, highlighting the cooperative nature of these receptors in signaling. nih.govjst.go.jp The binding of Midkine to LRPs can activate downstream signaling pathways such as the Akt and hypoxia-inducible factor 1-alpha (HIF-1α) pathways. frontiersin.org

Integrins, a family of heterodimeric transmembrane receptors, are key mediators of cell-matrix and cell-cell adhesion and have been identified as functional receptors for Midkine. eurjbreasthealth.commdpi.com Specifically, the integrin heterodimers α4β1 and α6β1 have been shown to bind to Midkine. jst.go.jpnih.gov

The interaction of Midkine with α4β1 integrin is involved in promoting the migration of osteoblastic cells. jst.go.jp This process involves the activation of downstream signaling molecules like paxillin (B1203293), a focal adhesion-associated protein. frontiersin.orgjst.go.jp Similarly, the binding of Midkine to α6β1 integrin promotes neurite outgrowth in embryonic neurons. jst.go.jp Integrins often work in concert with other Midkine receptors, such as PTPζ and LRPs, to form receptor complexes that mediate Midkine's diverse biological activities. frontiersin.orgmdpi.comnih.gov For instance, in squamous cell carcinoma, Midkine binding to integrins can trigger the phosphorylation and activation of paxillin and STAT1α, leading to increased cell migration and invasion. frontiersin.org

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has been identified as a receptor for Midkine. eurjbreasthealth.commdpi.comnih.gov The binding of Midkine to ALK can induce the phosphorylation of the receptor and activate downstream signaling pathways. nih.govfrontiersin.org This interaction is significant in both normal development and in the context of cancer.

Upon Midkine binding, ALK can activate the PI3K/Akt and MAPK/ERK signaling pathways, which are crucial for cell proliferation, survival, and growth. mdpi.comnih.govnih.gov In some cellular contexts, the activation of ALK by Midkine leads to the recruitment of Insulin Receptor Substrate-1 (IRS-1) and the subsequent activation of NF-κB, promoting cell survival. frontiersin.orguniprot.org This signaling axis has been implicated in the proliferation of sympathetic neurons and the development of neuroblastoma. biologists.com The affinity of Midkine for ALK is in the picomolar range, indicating a strong interaction. nih.gov

Neuroglycan C, a brain-specific chondroitin sulfate proteoglycan, has been identified as a receptor for Midkine. frontiersin.orgeurjbreasthealth.comprospecbio.com This interaction is particularly relevant in the nervous system, where it is involved in the process of neurite outgrowth. jst.go.jprndsystems.com

Specifically, Neuroglycan C serves as a receptor for Midkine to promote the elongation of processes in oligodendrocyte precursor-like cells. nih.govrndsystems.com It is suggested that Neuroglycan C may function as part of a larger receptor complex, potentially in conjunction with LRP1 and integrins, to mediate Midkine's effects in the central nervous system. frontiersin.org

The Notch-2 receptor, a single-pass transmembrane protein, is another identified receptor for Midkine. frontiersin.orgeurjbreasthealth.commdpi.com The binding of Midkine to Notch-2 has been demonstrated through methods like the yeast 2-hybrid assay and co-immunoprecipitation. jst.go.jp The C-terminal domain of Midkine shows a strong affinity for the extracellular domain of the Notch-2 receptor. jst.go.jp

Activation of Notch-2 by Midkine leads to the cleavage of the Notch-2 intracellular domain (NICD). jst.go.jp The released NICD then translocates to the nucleus, where it can induce the expression of target genes like HES1. jst.go.jp This signaling axis has been implicated in various cellular processes, including epithelial-mesenchymal transition (EMT) and tumorigenesis. jst.go.jptandfonline.com For instance, in human keratinocytes, the Midkine-Notch-2 pathway can lead to the interaction of HES1 with the JAK2/STAT3 complex, promoting EMT-associated gene transcription. jst.go.jptandfonline.com In pancreatic ductal adenocarcinoma, this pathway can involve NF-κB/RelA as a downstream effector of HES1. jst.go.jpaacrjournals.org

Interactive Data Tables

ReceptorKey Functions Mediated by Midkine InteractionKey Downstream Signaling Molecules/Pathways
PTPζ/PTPRZ1Neuronal migration, neuronal survival, regulation of Wnt signaling, osteoblast proliferation. frontiersin.orgoup.comuniprot.orgjst.go.jpPI3K, MAPK, β-catenin. nih.govfrontiersin.org
LRPs (LRP1, LRP6)Neuronal survival, neutrophil recruitment, endocytosis of Midkine. frontiersin.orguniprot.orgfrontiersin.orgAkt, HIF-1α. frontiersin.org
Integrins (α4β1, α6β1)Osteoblast migration, neurite outgrowth, cell invasion. frontiersin.orgjst.go.jpPaxillin, STAT1α. frontiersin.orgjst.go.jp
ALKCell proliferation, survival, growth, sympathetic neuron proliferation. mdpi.comnih.govbiologists.comPI3K/Akt, MAPK/ERK, IRS-1, NF-κB. frontiersin.orgnih.govnih.govuniprot.org
Neuroglycan CProcess elongation of oligodendrocyte precursor-like cells, neurite outgrowth. frontiersin.orgnih.govrndsystems.com-
Notch-2Epithelial-mesenchymal transition (EMT), tumorigenesis. jst.go.jptandfonline.comHES1, JAK2/STAT3, NF-κB/RelA. jst.go.jptandfonline.comaacrjournals.org

Downstream Signaling Cascades Activated by Midkine

Midkine (MDK) orchestrates a multitude of cellular processes by activating several key intracellular signaling pathways. These cascades are crucial for cell proliferation, survival, migration, and differentiation, and their dysregulation is often implicated in various pathological conditions, including cancer.

PI3K/AKT Pathway Activation

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central regulator of cell survival, growth, and proliferation. mdpi.com Midkine has been shown to activate this pathway in various cell types, contributing to its roles in tissue repair and tumorigenesis. eurjbreasthealth.comjst.go.jp

Activation of the PI3K/AKT pathway by Midkine has been observed in:

Glioblastoma: Overexpression of MDK in glioblastoma cell lines leads to increased phosphorylation of PI3K and AKT, promoting tumor progression. nih.gov

Thyroid Cancer: MDK promotes thyroid cancer cell migration and invasion by activating the PI3K/AKT/mTOR pathway. cytojournal.com

Breast Cancer: A Midkine-PI3K/AKT axis has been identified in modulating breast cancer stem cells. mdpi.com

Myocyte Protection: MDK has been reported to decrease myocyte cell death by activating the PI3K/AKT signaling pathway. eurjbreasthealth.com

Stem Cell Self-Renewal: In both murine and human embryonic stem cells, MDK enhances self-renewal through the PI3K pathway. mdpi.com

The activation of this pathway by MDK often leads to the inhibition of apoptosis and the promotion of cell survival. eurjbreasthealth.comjst.go.jp For instance, in ovarian cancer cells, MDK-stimulated AKT signaling can reduce the cytotoxic effects of cisplatin. eurjbreasthealth.com

Table 1: Research Findings on Midkine and PI3K/AKT Pathway Activation

Cell/Tissue Type Effect of Midkine on PI3K/AKT Pathway Downstream Consequence
Glioblastoma Cells Activates PI3K-Akt signaling nih.gov Promotes proliferation, migration, and invasion nih.gov
Thyroid Cancer Cells Activates PI3K/Akt/mTOR pathway cytojournal.com Promotes migration and invasion cytojournal.com
Breast Cancer Stem Cells Activates MDK-PI3K/AKT axis mdpi.com Modulates stem cell activity mdpi.com
Myocytes Activates PI3K/AKT signaling eurjbreasthealth.com Decreases myocyte cell death eurjbreasthealth.com
Embryonic Stem Cells Promotes Nanog and octamer-binding transcription factor 4 expression via the PI3K pathway mdpi.com Enhances self-renewal mdpi.com

MAPK/ERK Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. eurjbreasthealth.comjst.go.jp Midkine is a known modulator of this pathway. mdpi.comeurjbreasthealth.com

Key findings on Midkine's modulation of the MAPK/ERK pathway include:

Neuronal Protection: MDK can suppress Caspase-3 activation through ERK activation, which helps prevent neuronal death. eurjbreasthealth.com

Cardiomyocyte Protection: In cardiac ischemia-reperfusion injury, MDK increases ERK levels, which contributes to the inhibition of cardiomyocyte apoptosis. eurjbreasthealth.com

Tumor Progression: MDK interactions with the MAPK/PI3K/AKT pathway can induce proliferation and angiogenesis in cancer. eurjbreasthealth.com

Prostate Cancer: In prostate cancer cells, MDK activates the ERK1/2 and p38 MAPK pathways. encyclopedia.pub

Table 2: Research Findings on Midkine and MAPK/ERK Pathway Modulation

Cell/Tissue Type Effect of Midkine on MAPK/ERK Pathway Downstream Consequence
Neurons Suppresses Caspase-3 activation through ERK activation eurjbreasthealth.com Prevents neuronal death eurjbreasthealth.com
Cardiomyocytes Increases ERK levels eurjbreasthealth.com Inhibits apoptosis during ischemia-reperfusion eurjbreasthealth.com
Various Cancers Interacts with and activates the MAPK pathway eurjbreasthealth.com Induces proliferation and angiogenesis eurjbreasthealth.com

STAT (Signal Transducer and Activator of Transcription) Pathway Regulation (e.g., STAT1, STAT3, STAT5)

The Janus kinase (JAK)/STAT pathway is a direct route for transmitting signals from extracellular cytokines to the nucleus, where STAT proteins act as transcription factors to regulate gene expression involved in cell proliferation, differentiation, and immune responses. jst.go.jpmdpi.com Midkine has been shown to activate this pathway, particularly involving STAT1, STAT3, and STAT5. jst.go.jpfrontiersin.orgresearchgate.net

Research highlights include:

STAT1α Activation: In human G401 cells, Midkine activates the JAK/STAT pathway, leading to the activation of the transcription factor STAT1α. jst.go.jp

STAT3 Activation: MDK has been shown to activate STAT3 signaling. mdpi.com Growth hormone signaling, which can activate STAT1, STAT3, and STAT5, is linked to MDK. researchgate.net In some cancers, STAT3 activation is a key event in tumor progression. mdpi.com

STAT5 Involvement: Both STAT3 and STAT5 are involved in IL-2-induced FOXP3 expression in human Treg cells. frontiersin.org PDGF can induce STAT5 activation. frontiersin.org

General Cancer Progression: MDK mediates its effects in various cancers through the activation of key signaling pathways including STAT3, which is crucial for cell cycle progression and survival. mdpi.com

Table 3: Research Findings on Midkine and STAT Pathway Regulation

STAT Protein Cell/System Context Effect of Midkine/Related Signaling Downstream Consequence
STAT1α Human G401 cells Activation via JAK/STAT pathway jst.go.jp Gene transcription jst.go.jp
STAT3 Various cancers Activation of STAT3 signaling mdpi.com Cell cycle progression, survival mdpi.com

NF-κB Pathway Activation

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. frontiersin.org Midkine has been demonstrated to activate the NF-κB pathway in several contexts. mdpi.comencyclopedia.pub

Key research findings indicate:

Inflammatory Conditions: The MDK promoter has a functional NF-κB binding site, leading to its overexpression under inflammatory conditions. eurjbreasthealth.com

Prostate Cancer: In prostate cancer, tumor necrosis factor-α (TNF-α) activates the NF-κB pathway, which can induce Midkine expression. eurjbreasthealth.comencyclopedia.pub

Breast Cancer: MDK can activate the NF-κB pathway to promote the proliferation and migration of breast cancer cells. eurjbreasthealth.comcytojournal.com

Pancreatic Ductal Adenocarcinoma: Soluble MDK can stimulate Notch2 and its downstream targets, including NF-κB/RelA. eurjbreasthealth.com

General Carcinogenesis: The MAPK pathway, activated by MDK, can in turn activate NF-κB, which triggers multiple downstream mechanisms of carcinogenesis. encyclopedia.pubmdpi.com

Table 4: Research Findings on Midkine and NF-κB Pathway Activation

Cell/Tissue Type Upstream/Co-factor Effect of Midkine on NF-κB Pathway Downstream Consequence
Various (Inflammatory conditions) Inflammatory stimuli MDK promoter has NF-κB binding site, leading to overexpression eurjbreasthealth.com Increased MDK expression eurjbreasthealth.com
Prostate Cancer TNF-α TNF-α induces MDK via the NFκB pathway encyclopedia.pub Increased MDK expression encyclopedia.pub
Breast Cancer Not specified Activates NF-κB pathway eurjbreasthealth.com Promotes proliferation and migration eurjbreasthealth.com

Wnt/β-Catenin Pathway Modulation

The Wnt/β-catenin signaling pathway is fundamental for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. nih.gov Midkine's interaction with this pathway is complex, with evidence suggesting both positive and negative modulation.

Research findings include:

Glioma: In glioma cells, activation of the Wnt/β-catenin pathway by Wnt3a or a constitutively activated β-catenin promotes Midkine expression. nih.gov A Tcf/Lef DNA-binding site, which is responsive to β-catenin, has been identified in the Midkine promoter. eurjbreasthealth.comnih.gov

Negative Regulation: Some studies suggest that Midkine may exert a negative effect on Wnt signaling by down-regulating Wnt target genes. nih.gov

Breast Cancer: MDK can induce epithelial-mesenchymal transition (EMT) by interacting with β-catenin through WNT signaling. eurjbreasthealth.com

Fracture Healing: Midkine is considered an antagonist of Wnt/β-catenin signaling in the context of fracture healing. researchgate.net

Table 5: Research Findings on Midkine and Wnt/β-Catenin Pathway Modulation

Context Effect of Midkine on Wnt/β-Catenin Pathway Mechanism/Observation
Glioma Upregulated by Wnt/β-catenin signaling nih.gov Tcf/Lef DNA-binding site in MDK promoter nih.gov
Breast Cancer Interacts with β-catenin through WNT signaling eurjbreasthealth.com Induces EMT eurjbreasthealth.com
Fracture Healing Acts as an antagonist researchgate.net Administration of anti-MDK antibodies activates Wnt/β-catenin signaling researchgate.net

AMPK Pathway Suppression via Intracellular Interaction

The AMP-activated protein kinase (AMPK) pathway is a crucial cellular energy sensor that is activated under conditions of low energy (high AMP/ATP ratio) to promote catabolic processes and inhibit anabolic pathways. Recent research has uncovered a novel intracellular mechanism by which Midkine can suppress AMPK activation.

Key findings demonstrate that:

Intracellular Interaction: Intracellular Midkine interacts directly with LKB1 and STRAD, two components of the LKB1-STRAD-Mo25 complex, which is a major upstream kinase for AMPK. eurjbreasthealth.comresearchgate.netbiorxiv.org

Complex Disruption: This interaction leads to the depolymerization of the LKB1-STRAD-Mo25 complex. eurjbreasthealth.comresearchgate.netbiorxiv.org

Reduced AMPK Activation: The disruption of this complex reduces LKB1 activity, consequently decreasing the phosphorylation and activation of AMPKα. eurjbreasthealth.comresearchgate.netbiorxiv.org This suppression occurs for both basal and stress-induced AMPK activation. researchgate.netbiorxiv.org

Promotion of Cell Proliferation: By inhibiting the LKB1-AMPK axis, Midkine promotes cancer cell proliferation. eurjbreasthealth.comresearchgate.netbiorxiv.org

Table 6: Research Findings on Midkine and AMPK Pathway Suppression

Interacting Proteins Mechanism Effect on AMPK Pathway Functional Consequence

Biological Functions of Midkine in Physiological Processes and Disease Mechanisms

Roles in Embryonic Development and Organogenesis

Midkine (B1177420) is prominently expressed during embryogenesis, particularly in the mid-gestation period, where it plays a crucial role in the development of various organs and tissues. nih.govfrontiersin.org Its expression patterns suggest its involvement in fundamental developmental processes such as neurogenesis, epithelial-mesenchymal interactions, and the remodeling of the mesoderm. frontiersin.orgnih.govfrontiersin.org

Neurogenesis and Neurite Outgrowth

Midkine is integral to the development of the nervous system. nih.gov It is expressed in neural precursor cells, which include neural stem cells and progenitor cells, and promotes their growth and survival. nih.govnih.gov In the developing cerebral cortex of the embryonic rat brain, MDK is found in the basal layer, where neural stem cells reside, and along radial glial processes that guide the migration of newly formed neurons. nih.gov This localization underscores its multifaceted role in neurogenesis. nih.gov

Studies have demonstrated that MDK enhances the survival and migration of embryonic neurons. nih.gov It also promotes neurite outgrowth, a critical process for establishing neuronal connections. nih.govnih.gov In vitro experiments have shown that neurons preferentially extend their neurites along surfaces coated with MDK. nih.gov This activity is dependent on the interaction of MDK with heparan sulfate (B86663) proteoglycans on the cell surface. nih.govnih.gov The signaling for neurite outgrowth is mediated through its interaction with integrins α4 and α6. frontiersin.orgnih.gov While MDK is a known neurotrophic factor in cell culture, promoting both neurite outgrowth and neuron survival, mouse embryos lacking MDK appear phenotypically normal, suggesting that other growth factors may compensate for its absence. nih.gov

Epithelial-Mesenchymal Interactions and Tissue Remodeling

Epithelial-mesenchymal interactions are fundamental to the development of many organs, and Midkine is a key player in this process. biologists.commidkine.orgoup.com During embryogenesis, MDK is highly expressed in various organs undergoing these interactions, such as the lungs, pancreas, small intestine, and kidneys. oup.com It is often found on the surface of differentiating cells and in the basement membranes of these developing organs. biologists.com

The role of MDK in these interactions is complex. For instance, in a model of an artificial blood vessel, endothelial cells secrete MDK, which then stimulates smooth muscle cells to produce interleukin-8 (IL-8). IL-8, in turn, acts on the endothelial cells to promote their growth. nih.gov MDK's involvement in epithelial-mesenchymal transition (EMT), a process where epithelial cells acquire mesenchymal characteristics, is further highlighted by its ability to induce EMT in human keratinocytes through the Notch2/Jak2-Stat3 signaling pathway. tandfonline.comresearchgate.net This transition is a crucial component of both embryonic development and tumor progression. tandfonline.com

Reproductive Processes

Midkine plays a significant role in reproductive processes. frontiersin.orgjst.go.jpnih.gov In the ovary, MDK is expressed in the follicular epithelium and granulosa cells and is considered necessary for follicular maturation. nih.gov It has been shown to promote the maturation of isolated bovine oocytes, as well as their subsequent fertilization and development into blastocysts. nih.gov Mice that are deficient in both Midkine and the related protein Pleiotrophin (PTN) exhibit severe abnormalities, including female infertility, underscoring the importance of this family of growth factors in reproduction. jst.go.jp

Involvement in Tissue Repair and Injury Responses

In adult organisms, Midkine expression is upregulated in damaged tissues, where it participates in the reparative process. nih.govjst.go.jpplos.org Its expression increases significantly following injuries such as ischemic brain damage and traumatic spinal cord injuries. eurjbreasthealth.comnih.gov In these contexts, MDK acts as a reparative neurotrophic factor, suppressing apoptosis and protecting the tissue by reducing cell death. eurjbreasthealth.com It also promotes tissue repair through angiogenesis, the formation of new blood vessels. eurjbreasthealth.com

The role of MDK in regeneration has been studied in zebrafish, which have a remarkable ability to regenerate damaged tissues. In these animals, MDK-a is strongly induced by injury and is required for the initial burst of cell proliferation that underlies the regeneration of fins, muscles, and retinal neurons. plos.org In salamanders, MDK acts as a critical survival signal for the expansion of the wound epidermis and as an anti-inflammatory cytokine that helps resolve early injury-induced inflammation during limb regeneration. elifesciences.org These findings suggest that MDK is a universal regulator of proliferation during epimorphic regeneration. plos.org

Contributions to Inflammatory and Autoimmune Responses

Midkine is a significant contributor to inflammatory and autoimmune diseases. nih.govroquefortplc.comfrontiersin.org It acts as a pro-inflammatory cytokine, promoting chronic inflammation by facilitating the chemotaxis and tissue infiltration of neutrophils and macrophages. nih.gov MDK also upregulates the production of other inflammatory mediators, such as interleukin-6 (IL-6) and interleukin-8 (IL-8). nih.gov Furthermore, it has been shown to suppress the development of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance. jst.go.jppnas.org

The involvement of MDK has been demonstrated in a range of autoimmune and inflammatory conditions, including rheumatoid arthritis, systemic lupus erythematosus, Sjögren's syndrome, multiple sclerosis, and inflammatory bowel disease. nih.govnih.gov In animal models of these diseases, the absence of MDK has been shown to alleviate disease severity, largely due to reduced leukocyte recruitment to inflammatory sites. nih.gov

Leukocyte Migration and Recruitment

A key mechanism through which Midkine contributes to inflammation is by promoting the migration and recruitment of leukocytes. jst.go.jpnih.gov MDK acts as a chemoattractant for immune cells like neutrophils, macrophages, and lymphocytes, drawing them to sites of inflammation. frontiersin.orgfrontiersin.org This process is essential for the inflammatory response. midkine.org

MDK facilitates leukocyte adhesion to the endothelium, a critical step in their extravasation into tissues. ashpublications.org It achieves this by promoting the high-affinity conformation of β2 integrins on neutrophils, which is necessary for their firm arrest on the activated endothelium. nih.gov The interaction of MDK with low-density lipoprotein receptor-related protein 1 (LRP1) on neutrophils is crucial for this process. ashpublications.orgnih.gov Studies in MDK-deficient mice have shown impaired leukocyte migration and reduced inflammation in various models of inflammatory diseases. nih.govmdpi.com

Chemokine Production

Midkine (MDK) plays a significant role in inflammatory processes by promoting the production of various chemokines, which are small cytokines that induce directed chemotaxis in nearby responsive cells. frontiersin.orgnih.govnih.gov This function is crucial in the recruitment of inflammatory cells to sites of injury or disease. nih.gov MDK enhances inflammatory responses in part by stimulating the synthesis of chemokines. nih.gov For instance, in rheumatoid arthritis, MDK expressed in the synovial tissue can induce the release of pro-inflammatory cytokines and chemokines such as Interleukin-8 (IL-8), Interleukin-6 (IL-6), and C-C motif chemokine ligand 2 (CCL2), which in turn leads to the activation and migration of neutrophils into the inflamed tissue. frontiersin.org

Studies have shown that MDK can upregulate the expression of chemokines like IL-8, Monocyte Chemoattractant Protein-1 (MCP-1), and Macrophage Inflammatory Protein-2 (MIP-2), thereby enhancing the recruitment of neutrophils and macrophages. researchgate.netoup.com This process is partly mediated through the activation of signaling pathways like the Toll-like receptor 4 (TLR4)/NF-κB pathway. nih.govresearchgate.net The induction of chemokine expression by MDK is a key mechanism through which it contributes to the pathogenesis of various inflammatory diseases. nih.govnih.govnih.gov For example, in kidney injury, MDK released from tubular epithelial cells can trigger macrophage recruitment by inducing MCP-1. oup.com The Notch signaling system may also be involved in MDK-induced chemokine production, as the IL-8 gene is activated following MDK stimulation in keratinocytes. nih.gov

Modulation of Regulatory T Cells

Midkine has been identified as a critical modulator of the immune system, particularly through its influence on regulatory T cells (Tregs). nih.govmidkine.org Tregs, characterized by the expression of the transcription factor Foxp3, are essential for maintaining immune tolerance and preventing autoimmune diseases. frontiersin.orgpnas.org MDK has been shown to suppress the development and expansion of Tregs. frontiersin.orgnih.govnih.govmidkine.org

This suppressive effect is achieved through at least two distinct mechanisms. Firstly, MDK can directly act on T cells to inhibit the expansion of the Treg population. pnas.org Specifically, MDK has been found to decrease the phosphorylation of STAT5, a transcription factor essential for the expression of Foxp3, in a dose-dependent manner. pnas.org Secondly, MDK can indirectly suppress Treg differentiation by inhibiting the development of tolerogenic dendritic cells (DCregs), which are crucial for inducing Treg development. frontiersin.orgnih.gov MDK has been shown to reduce the population of DCregs by suppressing the phosphorylation of STAT3, a key factor in their development. oncotarget.com

In the context of autoimmune diseases like experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, a deficiency in MDK leads to an expansion of the Treg population and a reduction in autoreactive T-helper type 1 (TH1) and TH17 cells, resulting in amelioration of the disease. frontiersin.orgpnas.org Conversely, the administration of MDK exacerbates the disease. frontiersin.org This highlights MDK's role as a negative regulator of Treg-mediated immune suppression. frontiersin.orgpnas.org Interestingly, while MDK suppresses Treg expansion in autoimmune contexts, in the tumor microenvironment, it can promote immunosuppression by regulating various immune cell populations, including Tregs. mdpi.comdovepress.com

Role in Malignancy and Tumor Progression

Midkine is significantly overexpressed in a wide array of human cancers, where it plays a pivotal role in tumor progression and malignancy. nih.govmidkine.orgeurjbreasthealth.comeurjbreasthealth.comnih.gov Its expression is often correlated with a poor prognosis for cancer patients. midkine.org MDK contributes to tumorigenesis through multiple mechanisms, including promoting cell proliferation and survival, enhancing cell migration and metastasis, stimulating angiogenesis, and contributing to chemoresistance. frontiersin.orgnih.govmidkine.orgeurjbreasthealth.comeurjbreasthealth.comnih.gov

Cell Proliferation and Survival

A fundamental role of Midkine in cancer is its ability to promote the proliferation and survival of tumor cells. frontiersin.orgnih.goveurjbreasthealth.comeurjbreasthealth.com MDK functions as a growth factor that stimulates cancer cell division and helps them evade apoptosis (programmed cell death). eurjbreasthealth.comeurjbreasthealth.com This anti-apoptotic activity is a key contributor to tumor growth. eurjbreasthealth.comeurjbreasthealth.com

MDK activates several well-known downstream signaling pathways associated with tumor development, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for regulating cell survival and proliferation. mdpi.comeurjbreasthealth.comeurjbreasthealth.com For example, in rhabdoid tumor cells, MDK has been shown to prevent apoptosis by increasing the expression of the anti-apoptotic protein Bcl-2. eurjbreasthealth.comeurjbreasthealth.com It can also suppress the activation of Caspase-3, a key executioner of apoptosis, through the activation of ERK. eurjbreasthealth.com

Furthermore, MDK's proliferative effects are not limited to cancer cells alone. It can also promote the proliferation of other cells within the tumor microenvironment, such as endothelial cells and cancer-associated fibroblasts, further supporting tumor growth. mdpi.com Knockdown studies in various cancer cell lines, including pancreatic and breast cancer, have demonstrated that reduced MDK expression leads to decreased cell proliferation. eurjbreasthealth.comnih.gov

Cell Migration and Metastasis

Midkine is a significant contributor to cancer cell migration and the subsequent formation of metastases, which is a major cause of cancer-related mortality. frontiersin.orgeurjbreasthealth.comeurjbreasthealth.comnih.gov It promotes the movement of cancer cells through various mechanisms, including the induction of an epithelial-mesenchymal transition (EMT). eurjbreasthealth.comeurjbreasthealth.commdpi.com EMT is a process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties, becoming mesenchymal stem cells. mdpi.com

MDK interacts with several signaling pathways to drive metastasis. It can activate the PI3K and ERK signaling pathways to regulate cell survival and proliferation during the metastatic process. eurjbreasthealth.comnih.gov In glioma, MDK's interaction with the WNT/β-Catenin pathway is a key regulatory mechanism for growth. eurjbreasthealth.comnih.gov Furthermore, MDK can interact with the Notch2 receptor, leading to the activation of the Notch signaling pathway, which upregulates downstream molecules like NF-κB and Hes-1, promoting EMT and cancer progression. mdpi.com In breast cancer, silencing MDK has been shown to inhibit cell migration by downregulating NR3C1 expression through the NF-κB pathway. eurjbreasthealth.com

The pro-migratory effects of MDK have been observed in various cancer types, including pancreatic, thyroid, and non-small cell lung cancer. nih.govnih.govnih.gov Knockdown of MDK in these cancer cells has been shown to significantly reduce their migratory and invasive capabilities in vitro. nih.govnih.govnih.gov

Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and Midkine is a potent pro-angiogenic factor. frontiersin.orgnih.goveurjbreasthealth.comnih.govphysiology.org Tumors require a dedicated blood supply to receive oxygen and nutrients and to remove waste products. physiology.org MDK promotes angiogenesis by stimulating the proliferation and migration of endothelial cells, the cells that line the blood vessels. eurjbreasthealth.comphysiology.org

MDK can be secreted by cancer cells and acts in a paracrine manner on nearby endothelial cells to stimulate their growth. mdpi.com Studies have shown that cancer cells overexpressing MDK can induce angiogenesis in vitro and in vivo. eurjbreasthealth.comphysiology.org For instance, conditioned media from MDK-overexpressing cancer cells promoted endothelial cell proliferation, and subcutaneous injection of MDK into nude mice led to increased microvessel density within tumors. eurjbreasthealth.comphysiology.org

The expression of MDK has been found to be high in tumor endothelial cells in human neural tumors, suggesting that these cells can also be a source of MDK during tumor angiogenesis. physiology.org In non-small cell lung cancer, MDK secreted by cancer cells under hypoxic conditions was shown to significantly increase endothelial cell migration and neovascularization. mdpi.com The inhibition of MDK, either through antisense oligonucleotides or specific inhibitors, has been shown to suppress tumor-induced angiogenesis. physiology.org

Contributions to Chemoresistance Mechanisms

A significant challenge in cancer treatment is the development of chemoresistance, where cancer cells become resistant to the effects of chemotherapy drugs. Midkine has been identified as a key regulator of drug resistance in various cancers. nih.goveurjbreasthealth.comeurjbreasthealth.comnih.gov Overexpression of MDK is often correlated with increased resistance to chemotherapy. midkine.org

MDK contributes to chemoresistance through multiple mechanisms. It can enhance the survival of cancer cells under the stress of chemotherapy by activating pro-survival signaling pathways like PI3K/Akt. researchopenworld.com For example, in pancreatic cancer, MDK expression induced by replication stress drives EMT and chemoresistance. frontiersin.org MDK has also been shown to upregulate drug efflux pumps, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic agents out of the cancer cells, reducing their intracellular concentration and effectiveness. nih.govencyclopedia.pub This mechanism has been observed in neuroblastoma in response to Doxorubicin (B1662922). nih.govencyclopedia.pub

Furthermore, MDK can protect cancer cells from drug-induced apoptosis. eurjbreasthealth.com In gliomas, MDK-dependent ALK signaling prevents autophagy-mediated cell death induced by cannabinoids. frontiersin.org In gastric cancer, MDK confers resistance to Adriamycin. frontiersin.org The inhibition or downregulation of MDK has been shown to revert drug sensitivity in resistant cancer cells and enhance the efficacy of chemotherapeutic agents. nih.gov

Interactive Data Tables

Table 1: Midkine's Role in Chemokine Production
Chemokine/CytokineEffect of MidkineAssociated Disease/ProcessReference
Interleukin-8 (IL-8)Induces releaseRheumatoid Arthritis frontiersin.org
Interleukin-6 (IL-6)Induces releaseRheumatoid Arthritis frontiersin.org
C-C motif chemokine ligand 2 (CCL2)Induces releaseRheumatoid Arthritis frontiersin.org
Monocyte Chemoattractant Protein-1 (MCP-1)Upregulates expressionInflammation, Kidney Injury researchgate.netoup.com
Macrophage Inflammatory Protein-2 (MIP-2)Upregulates expressionInflammation researchgate.net
Table 2: Modulation of Regulatory T Cells by Midkine
MechanismEffect on TregsSignaling Pathway InvolvedReference
Direct action on T cellsSuppresses expansionDecreased STAT5 phosphorylation pnas.org
Indirect action via dendritic cellsSuppresses differentiationInhibition of tolerogenic dendritic cells (DCregs) via decreased STAT3 phosphorylation frontiersin.orgnih.govoncotarget.com
Table 3: Role of Midkine in Malignancy and Tumor Progression
Oncogenic ProcessMechanism of ActionKey Signaling PathwaysCancer TypesReference
Cell Proliferation and SurvivalFunctions as a growth factor, prevents apoptosisPI3K/AKT, MAPK/ERKPancreatic, Breast, Rhabdoid tumor mdpi.comeurjbreasthealth.comeurjbreasthealth.comnih.gov
Cell Migration and MetastasisInduces Epithelial-Mesenchymal Transition (EMT)PI3K/ERK, WNT/β-Catenin, Notch2/NF-κBGlioma, Breast, Pancreatic, Thyroid, Non-small cell lung cancer eurjbreasthealth.comnih.govnih.govmdpi.comnih.gov
AngiogenesisStimulates proliferation and migration of endothelial cells-Neural tumors, Non-small cell lung cancer eurjbreasthealth.commdpi.comphysiology.org
ChemoresistanceEnhances cell survival, upregulates drug efflux pumps, prevents apoptosisPI3K/AktPancreatic, Neuroblastoma, Glioma, Gastric frontiersin.orgresearchopenworld.comnih.govencyclopedia.pub

Specific Research Focus on Midkine 114 122 Peptide

Identification as a CD8+ T-Cell Epitope

Initial research to identify immunogenic components of the Midkine (B1177420) protein involved screening a series of peptides for their ability to stimulate a T-cell response. aai.org Through in vitro priming experiments using peripheral blood mononuclear cells from healthy donors, the Midkine (114-122) peptide was identified as one of several sequences capable of eliciting a specific CD8+ T-cell response. aai.orggoogle.com These CD8+ T-cells, also known as cytotoxic T lymphocytes (CTLs), are critical for the immune system's ability to recognize and eliminate cancerous cells. nih.govnih.gov Further characterization confirmed that Midkine (114-122) is a naturally processed epitope that can be presented by tumor cells and recognized by T-cells. aai.orgresearchgate.net

From an initial selection of 14 peptides predicted to bind to HLA-A2, Midkine (114-122) was one of seven that successfully induced peptide-specific T-cell lines. aai.org

Identified Immunogenic MDK Peptides
13-21
12-21
13-22
14-22
63-72
113-122
114-122

Table 1: List of Midkine peptides that elicited specific T-cell lines in initial screening experiments. aai.org

HLA-A2 Restriction of the 114-122 Peptide

The presentation of peptide epitopes to CD8+ T-cells is mediated by Major Histocompatibility Complex (MHC) class I molecules on the surface of antigen-presenting cells and tumor cells. The Midkine (114-122) peptide has been specifically identified as being restricted by the HLA-A2 molecule, a common MHC class I allele. aai.orgucl.ac.beresearchgate.net

This HLA-A2 restriction was experimentally confirmed using cell lines that were genetically engineered to express HLA-A2 (C1R-A2) versus those that did not (C1R). T-cell lines specific for the 114-122 peptide were activated only when the peptide was presented by the HLA-A2 positive C1R-A2 cells. aai.orgresearchgate.net The untransfected, HLA-A2 negative C1R cells were unable to present the peptide and thus could not stimulate the T-cell lines. aai.orgresearchgate.net This demonstrates that the recognition of the Midkine (114-122) peptide by CD8+ T-cells is dependent on the presence of the HLA-A2 molecule. aai.org

Induction of Peptide-Specific T-Cell Responses

The immunogenicity of the Midkine (114-122) peptide has been demonstrated through its capacity to induce specific T-cell responses both in laboratory settings (in vitro) and in living organisms (in vivo).

Researchers have successfully generated CTL lines specific for the Midkine (114-122) peptide in the laboratory. aai.org This process involved stimulating CD8+ T-cells isolated from healthy HLA-A2 positive donors with the peptide. aai.orggoogle.com Following multiple rounds of stimulation with autologous dendritic cells loaded with the Midkine (114-122) peptide, it was possible to expand populations of T-cells that were highly specific for this epitope. aai.org From a pool of twelve different healthy donors, eight distinct T-cell lines specific for the 114-122 peptide were successfully derived, highlighting its consistent immunogenicity. aai.orgresearchgate.net The specificity of these CTL lines was confirmed using IFN-γ ELISPOT assays, which measure the activation of T-cells in response to the specific peptide. aai.org

To validate the immunogenic potential of the Midkine (114-122) peptide in a living system, studies were conducted using HLA-A2 transgenic mice (HHD mice). aai.orgresearchgate.net These mice are genetically modified to express the human HLA-A2 molecule, allowing them to process and present peptides in a manner similar to humans. aai.org When these mice were immunized with the Midkine (114-122) peptide, they mounted a robust, peptide-specific T-cell response. aai.org The response was evaluated by harvesting splenocytes from the immunized mice and measuring their activation via IFN-γ ELISPOT assays when re-exposed to the peptide. aai.org All mice immunized with the 114-122 peptide demonstrated a significant T-cell response, confirming its ability to induce an immune response in vivo. aai.org

In Vivo Immunization Results in HHD Transgenic MiceT-Cell Response to Midkine (114-122)
Mouse 1 Positive
Mouse 2 Positive
Mouse 3 Positive
Mouse 4 Positive

Table 2: Summary of T-cell response in individual HHD transgenic mice immunized with the Midkine (114-122) peptide, as measured by IFN-γ ELISPOT assay. aai.org

Recognition of Midkine-Expressing Tumor Cells by 114-122 Specific T Cells

A crucial aspect of a tumor antigen epitope is its ability to be recognized by T-cells on the surface of actual cancer cells. CTLs specific for Midkine (114-122) have been shown to effectively recognize tumor cells that naturally express the Midkine protein. aai.orgresearchgate.net

In laboratory experiments, T-cell lines specific for the 114-122 peptide demonstrated strong activation when co-cultured with HLA-A2 positive, Midkine positive (HLA-A2+/MDK+) tumor cell lines, such as HepG2 (a liver cancer cell line) and CaSki (a cervical cancer cell line). aai.org In contrast, these T-cells were not significantly activated by tumor cell lines that were MDK-negative. aai.org Furthermore, these specific T-cells were able to lyse MDK-expressing target cells, demonstrating their cytotoxic function. aai.org The specificity of this recognition was further confirmed in cold target inhibition assays, where the ability of the CTLs to kill labeled tumor cells was inhibited by the presence of unlabeled cells pulsed with the 114-122 peptide. aai.orgresearchgate.net

Target Cell LineMDK ExpressionHLA-A2 ExpressionRecognition by 114-122 Specific T-Cells
HepG2 ++Strong
CaSki ++Positive
C1R-A2 (pMDK transfected) ++Strong
DLD1 -+Minimal/Negative
C1R-A2 (unpulsed) -+Minimal/Negative

Table 3: Recognition of various tumor and engineered cell lines by Midkine (114-122) specific T-cell lines. aai.orgresearchgate.net

Functional Implications of Midkine (114-122) in Anti-Tumor Immunity Research

The collective research findings on the Midkine (114-122) peptide have significant functional implications for the field of anti-tumor immunity. The demonstration that this peptide is an HLA-A2 restricted CD8+ T-cell epitope that is naturally processed and presented by tumor cells establishes its potential as a target for cancer immunotherapy. aai.orgresearchgate.net The ability to induce both in vitro and in vivo cytotoxic T-cell responses that can specifically recognize and kill Midkine-expressing cancer cells makes Midkine (114-122) an attractive candidate for the development of peptide-based cancer vaccines. aai.orgnih.gov Such a vaccine could potentially be used to stimulate a patient's own immune system to target and destroy tumors that overexpress Midkine, a characteristic of many different types of cancer. aai.orgnih.gov

Role as a Potential Immunological Target in Pre-clinical Cancer Research

The midkine peptide MDK (114-122) has emerged as a promising candidate for a tumor-shared antigen, making it an attractive target for cancer vaccines and other immunotherapeutic strategies. aai.org Its potential lies in the fact that midkine is overexpressed in a wide variety of human cancers, while its expression in normal adult tissues is limited. nih.gov This differential expression allows for an immune response to be directed against the tumor with potentially minimal effects on healthy tissues.

Pre-clinical research has provided the first evidence that the midkine protein can function as a tumor-shared antigen. aai.org In these studies, it was shown that human CD8+ T cell responses specific for midkine-expressing tumor cells could be induced in a laboratory setting using cells from healthy donors. aai.org

To investigate the immunogenic properties of midkine peptides in a living organism, HHD transgenic mice, which are engineered to express the human HLA-A2 molecule, were utilized. These mice were immunized with the MDK (114-122) peptide. The results demonstrated that immunization with this peptide led to a robust peptide-specific T cell response in all the mice tested. aai.org This ex vivo T cell response was evaluated by measuring the release of interferon-gamma (IFN-γ), a key cytokine in the anti-tumor immune response. aai.org

The successful induction of a specific T cell response against the MDK (114-122) peptide in preclinical models underscores its potential as a target for cancer immunotherapy. aai.org The ability to elicit a cytotoxic T cell response capable of recognizing and eliminating tumor cells is a primary goal of many cancer vaccine strategies. google.com

The following table details the key findings from preclinical studies on MDK (114-122) as an immunological target.

Preclinical ModelImmunization AgentOutcomeImplication
HHD transgenic miceMDK (114-122) peptideInduction of peptide-specific T cell responses in all immunized mice. aai.orgDemonstrates the in vivo immunogenicity of the MDK (114-122) peptide. aai.org
In vitro stimulation of human PBMCsMDK (114-122) peptideGeneration of CD8+ T cell lines specific for MDK-expressing tumor cells. aai.orgShows the potential to elicit a human anti-tumor T cell response against MDK. aai.org

Advanced Research Methodologies and Experimental Models in Midkine Studies

In Vitro Cell Culture Systems for Midkine (B1177420) Research

In vitro cell culture systems are fundamental to investigating the multifaceted roles of Midkine (MDK) in various biological processes. These systems allow for controlled experiments to dissect the molecular mechanisms underlying MDK's functions in cell behavior.

Cell Proliferation and Viability Assays

The effect of Midkine on cell proliferation and viability is a central area of research, often explored using various in vitro assays. These studies have consistently demonstrated that MDK promotes the growth and survival of different cell types, particularly in the context of cancer. frontiersin.orgmdpi.com

Commonly used assays to measure cell proliferation in response to MDK include the MTT assay and the CellTiter 96 AQueous One Solution Assay. nih.govaacrjournals.org For instance, studies on pancreatic ductal adenocarcinoma (PDAC) cells showed that downregulation of MDK via siRNA resulted in decreased proliferation. aacrjournals.org Similarly, a novel MDK inhibitor, iMDK, was found to inhibit the proliferation of multiple myeloma (MM) cell lines in a dose- and time-dependent manner as measured by the MTT assay. nih.gov

Another technique, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) staining, has been employed to assess cell proliferation. In biliary tract cancer (BTC) cells, the addition of MDK increased the number of EdU-positive cells, indicating enhanced proliferation and contributing to gemcitabine (B846) resistance. nih.gov Furthermore, in embryonic stem cells (ESCs), MDK has been shown to accelerate the progression toward the S phase of the cell cycle, thereby promoting their growth. researchgate.net

The table below summarizes key findings from studies investigating the role of Midkine in cell proliferation.

Cell TypeAssayKey FindingsReference
Pancreatic Ductal Adenocarcinoma (PDAC)Proliferation Assays (unspecified)Downregulation of MDK decreased cell proliferation. aacrjournals.org
Multiple Myeloma (MM)MTT AssayiMDK inhibited cell proliferation in a dose- and time-dependent manner. nih.gov
Biliary Tract Cancer (BTC)EdU StainingMDK increased the number of EdU-positive cells, promoting proliferation. nih.gov
Embryonic Stem Cells (ESCs)Cell Cycle AnalysisMDK accelerates progression to the S phase, promoting growth. researchgate.net
Small Cell Lung Cancer (SCLC)MTT AssayMDK promoted cell proliferation. researchgate.net

Cell Migration and Invasion Assays

Midkine's role in promoting cell migration and invasion is a critical aspect of its contribution to cancer metastasis. frontiersin.org In vitro assays are instrumental in quantifying these effects.

The Transwell migration assay, also known as the Boyden chamber assay, is a widely used method. mdpi.comfrontiersin.org In this assay, cells are placed in the upper chamber of a Transwell insert, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the porous membrane to the lower chamber is then quantified. For invasion assays, the membrane is coated with a basement membrane extract like Matrigel to simulate the extracellular matrix. frontiersin.org

Studies have demonstrated that MDK enhances the migration and invasion of various cancer cells. For example, in non-small cell lung cancer (NSCLC) cells, secreted MDK was shown to increase the migration of human umbilical vein endothelial cells (HUVECs). mdpi.com Similarly, MDK promotes the migration of pancreatic cancer cells. frontiersin.org In breast cancer cells, Transwell assays revealed that MDK promotes cell migration. researchgate.net The inhibition of MDK, either through siRNA or specific inhibitors, has been shown to decrease cell migration. mdpi.commdpi.com

Scratch assays, or wound healing assays, provide another method to study cell migration. aacrjournals.orgfrontiersin.org A "scratch" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the gap is monitored over time. This assay was used to show that knockdown of MDK in pancreatic cancer cells reduced their migratory capacity. aacrjournals.org

The table below presents findings on Midkine's role in cell migration and invasion.

Cell TypeAssayKey FindingsReference
Non-Small Cell Lung Cancer (NSCLC)Transwell Migration AssaySecreted MDK increased HUVEC migration. mdpi.com
Pancreatic CancerScratch AssayKnockdown of MDK reduced cell migration. aacrjournals.org
Breast CancerTranswell AssayMDK promoted cell migration. researchgate.net
Human Bladder CancerIn Vitro Invasion AssayMDK enhances invasive ability. aacrjournals.org

Apoptosis Induction Studies

Midkine is known to have anti-apoptotic functions, contributing to cell survival and chemoresistance in cancer. frontiersin.orgresearchgate.net In vitro studies investigating the induction of apoptosis are crucial for understanding this aspect of MDK's function.

Flow cytometry is a common technique used to quantify apoptosis. nih.govresearchgate.net This method can distinguish between live, apoptotic, and necrotic cells by using specific fluorescent dyes. For instance, in multiple myeloma cells, treatment with the MDK inhibitor iMDK led to an increase in apoptosis as measured by flow cytometry. nih.gov

Western blotting can be used to detect the expression levels of key proteins involved in the apoptotic pathways. For example, iMDK treatment in multiple myeloma cells resulted in the downregulation of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1, and the activation of caspases, which are key executioners of apoptosis. nih.govresearchgate.net In studies on hepatocellular carcinoma, antisense oligonucleotides targeting MDK were found to induce apoptosis. oncotarget.com

The table below summarizes key findings from studies on Midkine and apoptosis.

Cell Line / ModelMethodKey FindingsReference(s)
Multiple MyelomaFlow Cytometry, Western BlotiMDK induced apoptosis by downregulating anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1) and activating caspases. nih.govresearchgate.net
Airway Smooth Muscle CellsFlow CytometryMDK ameliorated LPS-induced apoptosis. researchgate.net
Hepatocellular CarcinomaUnspecified apoptosis assayAntisense oligonucleotides targeting MDK induced apoptosis. oncotarget.com
Embryonic Stem CellsApoptosis AnalysisMDK promotes growth by inhibiting apoptosis. researchgate.net

Receptor Binding and Signaling Pathway Analysis

Understanding how Midkine exerts its effects requires identifying its receptors and elucidating the downstream signaling pathways. A variety of in vitro techniques are employed for this purpose. MDK is known to interact with several receptors, including receptor protein tyrosine phosphatase ζ (PTPζ), anaplastic lymphoma kinase (ALK), low-density lipoprotein receptor-related protein (LRP), integrins, and Notch-2. frontiersin.orgnih.govresearchgate.net

Co-immunoprecipitation and yeast two-hybrid analysis are used to demonstrate direct physical interactions between MDK and its receptors, such as Notch-2. nih.gov Western blotting is extensively used to analyze the activation (e.g., phosphorylation) of downstream signaling molecules. Key pathways activated by MDK include the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways. mdpi.comnih.govresearchgate.net

For example, in various cancer cells, MDK binding to its receptors leads to the activation of the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival. mdpi.comresearchgate.net In pancreatic cancer, MDK was found to interact with the Notch-2 receptor, leading to the activation of Notch signaling and increased chemoresistance. aacrjournals.org Studies in breast cancer have linked MDK's proliferative effects to the upregulation of NR3C1 and activation of the NF-κB pathway. researchgate.net

The table below outlines the receptors and signaling pathways associated with Midkine's functions.

ReceptorDownstream Signaling Pathway(s)Cellular FunctionReference(s)
Anaplastic Lymphoma Kinase (ALK)PI3K/Akt, MAPK, NF-κBCell survival, proliferation, gemcitabine resistance frontiersin.orgmdpi.comoncotarget.com
Receptor Protein Tyrosine Phosphatase ζ (PTPζ)Wnt signaling (negative regulation)Cell migration, survival frontiersin.orgresearchgate.net
Notch-2Hes1, NF-κB, JAK2/STAT3Epithelial-mesenchymal transition, chemoresistance, tumorigenesis nih.govaacrjournals.orgoup.com
Low-Density Lipoprotein Receptor-Related Protein (LRP)-Cell survival, neurite outgrowth frontiersin.orgfrontiersin.org
Integrins-Neurite outgrowth frontiersin.orgfrontiersin.org

Co-culture and Epithelial-Mesenchymal Interaction Models

Midkine often plays a role in the communication between different cell types within a tissue, particularly in the context of epithelial-mesenchymal interactions, which are crucial during development and in cancer progression. oup.comsemanticscholar.org Co-culture systems are experimental models that allow for the study of these interactions in vitro.

In these models, two or more different cell types are grown together, either in direct contact or separated by a porous membrane that allows for the exchange of soluble factors. These systems have been used to demonstrate that MDK can mediate cytoprotective signaling between drug-resistant and drug-sensitive cancer cells. nih.gov For example, doxorubicin-resistant neuroblastoma cells, which overexpress MDK, were shown to protect sensitive cells when grown in a co-culture system. nih.gov

Tissue recombination experiments, a form of co-culture, have been used to study the role of MDK in tooth development, revealing that its expression is regulated by interactions between the epithelial and mesenchymal components. semanticscholar.org In the context of renal organogenesis, metanephric organ cultures have shown that MDK promotes the survival and proliferation of the nephrogenic mesenchyme. nih.gov Furthermore, studies on renal fibrosis have utilized co-culture models to show that MDK, induced by TGF-β in endothelial cells, promotes endothelial-to-mesenchymal transition. researchgate.net

The table below highlights findings from co-culture and epithelial-mesenchymal interaction models.

T-Cell Activation and Cytotoxicity Assays (e.g., ELISPOT, Tetramer Labeling)

Midkine has been identified as a tumor-associated antigen, meaning it can be recognized by the immune system, specifically by cytotoxic T lymphocytes (CTLs). aai.org This has led to research into its potential as a target for cancer immunotherapy. In vitro assays are essential for evaluating the ability of MDK-derived peptides to activate T-cells.

The Enzyme-Linked ImmunoSpot (ELISPOT) assay is a highly sensitive method used to quantify the number of cytokine-secreting cells at the single-cell level. emory.edunih.gov In the context of MDK research, IFN-γ ELISPOT assays have been used to show that specific MDK peptides, such as MDK(114-122), can stimulate CD8+ T-cells from healthy donors to produce IFN-γ, a key cytokine in the anti-tumor immune response. aai.orgresearchgate.net

MHC tetramer labeling is another powerful technique for identifying and quantifying antigen-specific T-cells. emory.edu Tetramers are complexes of four MHC molecules bound to a specific peptide, which can stably bind to T-cell receptors (TCRs) with the corresponding specificity. This allows for the direct visualization and enumeration of MDK-specific T-cells using flow cytometry. Studies have successfully used HLA-A2/MDK(114-122) tetramers to label and confirm the specificity of T-cell lines generated against this peptide. aai.orggoogle.com

Cytotoxicity assays are performed to determine the ability of MDK-specific T-cells to kill tumor cells that express MDK. These assays confirmed that T-cell lines specific for MDK peptides could effectively kill MDK-positive tumor cells. aai.org

The table below summarizes the use of T-cell assays in Midkine research.

AssayPurposeKey FindingsReference(s)
IFN-γ ELISPOTQuantify MDK-specific T-cell activationMDK peptides (e.g., 114-122) stimulate IFN-γ production by CD8+ T-cells. aai.orgresearchgate.net
MHC Tetramer LabelingIdentify and quantify MDK-specific T-cellsHLA-A2/MDK(114-122) tetramers specifically label T-cell lines. aai.orggoogle.com
Cytotoxicity AssayMeasure the killing of tumor cells by T-cellsMDK-specific T-cell lines are cytotoxic to MDK-expressing tumor cells. aai.org

Biochemical and Molecular Biology Techniques

A wide range of biochemical and molecular biology techniques are routinely used to study Midkine at the molecular level. These techniques are essential for characterizing its expression, localization, interactions, and the signaling pathways it modulates.

TechniqueApplication in Midkine Research
Western Blotting To detect and quantify Midkine protein expression in cell lysates, tissues, and conditioned media. aacrjournals.orgf1000research.com
Immunohistochemistry (IHC) To visualize the localization of Midkine protein within tissues, providing spatial context for its expression in development, disease, and injury. nih.govaacrjournals.org
Reverse Transcription-PCR (RT-PCR) / qPCR To measure Midkine mRNA levels, providing insights into the transcriptional regulation of the Midkine gene. aacrjournals.orgresearchgate.net
Enzyme-Linked Immunosorbent Assay (ELISA) To quantify the concentration of secreted Midkine in biological fluids such as serum or cell culture supernatants. nih.gov
In Situ Hybridization To detect and localize Midkine mRNA within tissues and embryos, revealing its spatiotemporal expression patterns during development. semanticscholar.org
Chromatin Immunoprecipitation (ChIP) Assay To identify transcription factors that bind to the Midkine gene promoter, revealing mechanisms of its transcriptional regulation. molbiolcell.org
Surface Plasmon Resonance (SPR) To measure the binding affinity and kinetics between Midkine and its receptors or other interacting molecules, such as amyloid β-peptide. researchgate.net
RNA Interference (siRNA) / Antisense Oligonucleotides To specifically knockdown Midkine expression in vitro and in vivo to study its function in cellular processes and disease models. midkine.orgfrontiersin.orgeurjbreasthealth.com
Immunoprecipitation (IP) To isolate Midkine and its binding partners from cell lysates, allowing for the identification of components of the Midkine receptor complex. f1000research.com
Cell Proliferation and Migration Assays To assess the functional effects of Midkine on cell behavior, such as its ability to promote the growth and movement of cancer cells or immune cells. jci.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy To determine the three-dimensional structure of the Midkine protein and its domains. nih.govembopress.org

Protein Expression and Purification Strategies

The functional and structural study of Midkine (MDK) heavily relies on the production of pure, biologically active recombinant protein. Various strategies have been developed for its expression and purification, with bacterial systems, particularly Escherichia coli (E. coli), being a prevalent and cost-effective choice. nih.gov

Recombinant human Midkine (rhMDK) is commonly expressed in E. coli strains like BL21 (DE3). nih.gov Expression is typically induced using isopropyl-β-D-thiogalactopyranoside (IPTG). nih.gov A significant portion of the expressed MDK accumulates within the cells as insoluble aggregates known as inclusion bodies. nih.gov This necessitates a multi-step process to obtain the functional protein. The general workflow involves cell lysis (e.g., via sonication), followed by the solubilization of the inclusion bodies using strong denaturing agents like guanidine (B92328) hydrochloride. nih.gov

A critical subsequent step is the renaturation or refolding of the denatured protein to its native, biologically active conformation. This is often achieved by diluting the denatured protein solution into a specific refolding buffer. nih.gov Following renaturation, purification is accomplished using chromatographic techniques. Given that MDK is a basic protein with a high affinity for heparin, cation-exchange chromatography and heparin-affinity chromatography are highly effective methods. nih.govresearchgate.net For instance, S-Sepharose ion-exchange chromatography can be used to purify the refolded protein to a high degree. nih.gov The purity of the final rhMDK product is routinely assessed by sodium dodecylsulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and reverse-phase high-performance liquid chromatography (RP-HPLC), with studies reporting purities greater than 98%. nih.govsigmaaldrich.com

Besides E. coli, other expression systems such as the yeast Pichia pastoris have been utilized, offering advantages like the potential for secretory expression, although this can lead to yeast-specific glycosylation that may need to be addressed through protein engineering. nih.gov

Summary of Midkine Expression and Purification Strategies
Expression SystemForm of Expressed ProteinKey Purification StepsPurity AssessmentReported PurityReference
E. coli BL21 (DE3)Insoluble Inclusion BodiesSolubilization (Guanidine HCl), Renaturation, Cation-Exchange Chromatography (S-Sepharose)SDS-PAGE, RP-HPLC>98% nih.gov
Pichia pastorisIntracellular or SecretedExtraction, Renaturation, and Purification (details vary)Not specifiedYield of 64 mg/L (intracellular) nih.gov
E. coliNot specifiedHeparin Affinity ChromatographyWestern BlotNot specified researchgate.net

Mutagenesis and Functional Domain Analysis

Understanding the structure-function relationship of Midkine is crucial for elucidating its biological roles and for designing targeted therapeutics. MDK is composed of two main domains, the N-terminal domain (N-domain) and the C-terminal domain (C-domain), connected by a hinge region, with short N- and C-terminal tails. nih.gov Mutagenesis studies, where specific amino acids are altered, have been instrumental in mapping the functional importance of these domains.

Historically, the C-domain was considered the primary hub of MDK's biological activity. nih.gov It contains two clusters of basic amino acids that serve as principal heparin-binding sites. nih.gov Site-directed mutagenesis experiments have shown that the C-domain is essential for binding to key receptors like Receptor Protein Tyrosine Phosphatase Z1 (PTPζ). nih.gov Mutations within the heparin-binding sites of the C-domain have been shown to reduce MDK's neurite-promoting activity. nih.govnih.gov Similarly, deletion of the N-terminal or C-terminal tails was found to strongly inhibit this activity. nih.gov

However, more recent research using zebrafish has challenged the exclusive focus on the C-domain. A 2013 study revealed that a previously uncharacterized, highly conserved hinge region is critical for interaction with heparin. nih.gov Mutating six consecutive residues in this hinge region was found to severely diminish both heparin binding and the protein's embryogenic activity in vivo. nih.gov This study also demonstrated that while the isolated C-domain was not active in vivo, the N-domain was necessary to enhance heparin binding and mediate MDK's activity during embryogenesis. nih.gov These findings indicate that the domains of Midkine likely work in concert to exert its full biological effects.

Functional Insights from Midkine Mutagenesis Studies
Domain/RegionKey Residues/Area of FocusMethodologyObserved Functional ImpactReference
C-DomainHeparin-binding site (Cluster 1)Site-directed mutagenesisReduced neurite-promoting activity and binding to PTPζ receptor. nih.gov
N- and C-TailsTerminal regionsDeletion analysisStrongly inhibited neurite-promoting activity. nih.gov
Hinge RegionSix consecutive conserved residuesSite-directed mutagenesis (to Glycine)Strongly abated heparin binding and embryogenic activity in zebrafish. nih.gov
N-DomainFull domainDomain isolation and in vivo assaysFound to be necessary to enhance heparin binding and mediate embryogenic activity. nih.gov

RNA Interference (siRNA) and Antisense Oligonucleotide Applications

Gene silencing technologies, including RNA interference (RNAi) using small interfering RNA (siRNA) and antisense oligonucleotides (ASODNs), are powerful tools for investigating the function of Midkine by specifically downregulating its expression. These methods have been extensively applied in cancer research to probe MDK's role in tumorigenesis and to evaluate it as a therapeutic target.

Antisense oligonucleotides designed to bind to MDK messenger RNA (mRNA) have been shown to successfully suppress MDK production in various cancer cell lines, including mouse rectal carcinoma and human hepatocellular carcinoma (HCC). aacrjournals.orgmdpi.com This suppression of MDK leads to significant inhibition of tumor growth, as demonstrated in both cell culture (in vitro) and animal models (in vivo). aacrjournals.org To improve the delivery and stability of these molecules, researchers have encapsulated MDK-targeting ASODNs into nanoparticles, which effectively inhibited HCC growth. mdpi.comwjgnet.com

Similarly, siRNA targeting MDK has proven effective in downregulating its expression and function. In gastric cancer cell lines, MDK-siRNA not only inhibited cell growth but also induced programmed cell death (apoptosis) by activating caspases-3, 8, and 9 and promoting mitochondrial depolarization. nih.gov In prostate cancer cells, MDK-siRNA treatment was shown to enhance the cytotoxic effects of chemotherapeutic agents like paclitaxel (B517696). mdpi.com This approach has been used across numerous models to confirm MDK's role in cell proliferation, migration, and differentiation. mdpi.complos.orgoncotarget.com

Applications of Gene Silencing Technologies in Midkine Research
TechnologyTarget Cell/ModelKey FindingsReference
Antisense Oligonucleotide (ASODN)Mouse Rectal Carcinoma CellsSuppressed MDK production and inhibited tumor growth in vitro and in vivo. aacrjournals.org
ASODN-loaded NanoparticlesHepatocellular Carcinoma (HepG2 cells)Significantly suppressed HCC growth in vitro and in vivo. wjgnet.com
siRNAHuman Gastric Cancer Cells (BGC823, SGC7901)Inhibited cell growth and induced apoptosis via caspase activation. nih.gov
siRNAProstate Cancer CellsInhibited MDK secretion and enhanced cytotoxicity of paclitaxel. mdpi.com
siRNAATDC5 Chondroprogenitor CellsDecreased expression of chondrogenic differentiation markers. plos.org

Immunochemical Detection Methods (e.g., Western Blot, Immunohistochemistry)

Immunochemical methods are indispensable for detecting and quantifying Midkine protein in a wide range of biological samples, from cell lysates to tissue sections. These techniques utilize specific antibodies that bind to MDK, allowing for its visualization and measurement.

Western Blot analysis is a standard laboratory procedure used to detect MDK protein in extracts from cells or tissues. ptglab.com This method separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses a primary antibody specific for MDK to identify the protein. It is frequently employed to verify the successful knockdown of MDK expression following siRNA or ASODN treatment, to compare MDK levels between different cell lines, or to analyze protein presence in fractions during purification. researchgate.netplos.orgptglab.comantibodies.com

Immunohistochemistry (IHC) is crucial for examining the expression and spatial distribution of MDK within intact tissue sections. karger.comallenpress.com By applying MDK-specific antibodies to archival paraffin-embedded or frozen tissue samples, researchers can visualize the protein in its cellular context. IHC studies have been vital in establishing the link between MDK overexpression and various human cancers, including prostate, hepatocellular, and oral squamous cell carcinoma. karger.comallenpress.commdpi.com These analyses have revealed that MDK is primarily localized to the cytoplasm of cancer cells, although nuclear staining has also been observed in some high-grade tumors, potentially correlating with increased cell survival. mdpi.comresearchgate.net

Enzyme-Linked Immunosorbent Assay (ELISA) is a quantitative method used to measure the concentration of MDK in fluid samples such as blood serum or cell culture supernatant. thermofisher.comnih.gov Sandwich ELISAs, which use two different antibodies to capture and detect the protein, provide a sensitive and specific means of quantifying MDK levels, which is particularly useful for studies investigating MDK as a potential biomarker. thermofisher.comresearchgate.net

Common Immunochemical Methods for Midkine Detection
MethodSample TypePrimary ApplicationKey Information ProvidedReference
Western BlotCell lysates, tissue extracts, purified fractionsConfirming protein expression/knockdown; relative quantification.Presence and relative amount of MDK protein. researchgate.netptglab.comantibodies.com
Immunohistochemistry (IHC)Formalin-fixed, paraffin-embedded tissues; frozen tissuesAnalyzing protein expression in a morphological context.Cellular and subcellular localization of MDK in tissues. karger.comallenpress.commdpi.com
ELISASerum, plasma, cell culture supernatantAccurate quantification of secreted or circulating MDK.Concentration of MDK protein. thermofisher.comnih.govresearchgate.net

Proteomic Approaches for Interaction Discovery

To fully understand Midkine's function, it is essential to identify the proteins and signaling pathways with which it interacts. Proteomic methodologies provide a large-scale view of these interactions, revealing the complex networks that MDK influences.

The Yeast Two-Hybrid (Y2H) system is a molecular biology technique used to discover protein-protein interactions. In one study, full-length MDK was used as "bait" to screen a cDNA library from human hepatic cancer cells to find "prey" proteins that bind to it. nih.gov This screen successfully identified six novel MDK-interacting proteins, including NK-kappa-B inhibitor alpha (I-κ-B-alpha), granulin, and latent active TGF-beta binding protein 3. nih.gov These findings suggest that MDK is a multifunctional factor involved in diverse cellular processes like migration, proliferation, and differentiation. nih.gov

Co-immunoprecipitation (Co-IP) is often used to validate interactions discovered through large-scale screens like Y2H. In this method, an antibody to a known protein (e.g., MDK) is used to pull that protein out of a cell lysate, along with any proteins bound to it. The study that used the Y2H screen subsequently confirmed the direct interaction between MDK and the identified proteins using an in vitro Co-IP assay. nih.gov

More advanced proteomic approaches involve mass spectrometry . For example, quantitative proteomic analysis was used to investigate cellular responses after treating cancer cells with an antibody that blocked Tax Interacting Protein-1 (TIP1). researchgate.net This analysis revealed a significant, tenfold increase in secreted MDK, uncovering a potential feedback mechanism where blocking an interacting partner leads to the upregulation of MDK. researchgate.net Furthermore, interactome analyses of cell-to-cell communication networks have identified MDK as a key signaling ligand in processes like aging, where its expression in one cell type can influence the behavior of another. aacrjournals.org

Proteomic Methods for Studying Midkine Interactions
MethodologyBiological ContextKey Findings / Identified InteractorsReference
Yeast Two-Hybrid (Y2H)Hepatic Cancer CellsIdentified 6 interacting proteins, including I-κ-B-alpha, granulin, and latent active TGF-beta binding protein 3. nih.gov
Co-immunoprecipitation (Co-IP)In vitro expression systemConfirmed direct interaction between MDK and proteins identified by Y2H. nih.gov
Quantitative Proteomics (Mass Spectrometry)Lung Cancer Cells (treated with anti-TIP1 antibody)Revealed a 10-fold upregulation of secreted MDK following blockade of its partner, TIP1. researchgate.net
Interactome Analysis (Ligand-Receptor)Aging Mammary GlandIdentified MDK as a significant ligand with increased expression and activity with aging. aacrjournals.org

Emerging Research Avenues and Pre Clinical Therapeutic Potential

Midkine (B1177420) and Midkine (114-122) as Targets for Pre-clinical Intervention

The overexpression of Midkine in numerous pathologies, including cancer and inflammatory diseases, makes it a prime candidate for therapeutic intervention. nih.govresearchgate.net Strategies are being developed to either directly inhibit Midkine's function or to disrupt its expression and signaling pathways.

A variety of inhibitory molecules are under investigation to counteract the pathological effects of Midkine. researchgate.neteurjbreasthealth.com These inhibitors are designed to block Midkine's interactions with its receptors, thereby preventing the activation of downstream signaling pathways that promote cell growth, survival, and migration. nih.gov

Small Molecules: Small molecule inhibitors, such as iMDK, have been developed and have shown the ability to reduce Midkine levels. eurjbreasthealth.comeurjbreasthealth.com In pre-clinical studies, these inhibitors have demonstrated the capacity to suppress tumor growth and inhibit cancer cell migration and metastasis. eurjbreasthealth.comeurjbreasthealth.com

Antibodies: Monoclonal antibodies with high specificity for Midkine have been engineered. eurjbreasthealth.com These antibodies can be used to directly target and neutralize Midkine. For instance, anti-MDK monoclonal antibodies conjugated with cytotoxic agents like doxorubicin (B1662922) have been shown to inhibit the proliferation of hepatocellular carcinoma cells. eurjbreasthealth.com

Aptamers: RNA aptamers that bind to Midkine have been identified. eurjbreasthealth.comeurjbreasthealth.com These aptamers can effectively inhibit Midkine activity. An aptamer targeting Midkine has been shown to suppress experimental autoimmune encephalitis in animal models, highlighting its potential for treating inflammatory diseases. researchgate.netnih.gov

Peptides: Peptides that bind to and inhibit Midkine are also being explored. researchgate.netnih.gov These inhibitory peptides are often designed based on the structure of Midkine's binding partners and are expected to interfere with Midkine-receptor interactions. nih.gov

Below is an interactive table summarizing the different types of Midkine inhibitors and their pre-clinical findings.

Inhibitor TypeExample/TargetPre-clinical Findings
Small MoleculesiMDKReduced MDK levels and inhibited IFN-γ-induced EMT activation. eurjbreasthealth.comeurjbreasthealth.com
AntibodiesAnti-MDK mAbsConjugated with doxorubicin, inhibited hepatocellular carcinoma proliferation. eurjbreasthealth.com
AptamersRNA AptamersSuppressed experimental autoimmune encephalitis. researchgate.netnih.gov
PeptidesMidkine-binding peptidesDesigned to block Midkine-receptor interactions. nih.gov

Gene silencing techniques offer a powerful approach to reduce the production of Midkine protein at its source. researchgate.netnih.gov These methods involve the use of small RNA molecules that specifically target Midkine mRNA, leading to its degradation and preventing its translation into protein.

siRNA (small interfering RNA): siRNA molecules designed to target Midkine have been shown to effectively downregulate its expression. eurjbreasthealth.com In pre-clinical models of pancreatic and gastric cancer, MDK-siRNA has been shown to inhibit tumor growth and increase the anti-tumor activity of chemotherapeutic agents like cisplatin. eurjbreasthealth.com

Antisense Oligonucleotides: Antisense oligonucleotides that are complementary to Midkine mRNA can also inhibit its expression. roquefortplc.com These molecules have been effective in suppressing tumor growth in animal models of rectal cancer and hepatocellular carcinoma. eurjbreasthealth.com Furthermore, they have been shown to enhance the chemosensitivity of cancer cells to drugs like adriamycin. eurjbreasthealth.commdpi.com Recent developments include splice-switching RNA medicines that induce a change in the Midkine mRNA, leading to a non-functional, shortened protein. roquefortplc.com

Here is an interactive table detailing the gene silencing strategies targeting Midkine.

StrategyMechanismPre-clinical Outcomes
siRNAPost-transcriptional gene silencing of MDK. nih.govInhibited MDK secretion in prostate cancer cells and enhanced paclitaxel (B517696) cytotoxicity. mdpi.com
Antisense OligonucleotidesBinds to MDK mRNA, preventing translation. roquefortplc.comSuppressed tumorigenicity of mouse rectal carcinoma cells. frontiersin.org Enhanced chemosensitivity of hepatocellular carcinoma to adriamycin. mdpi.com

The immunogenic properties of Midkine, and specifically the Midkine (114-122) peptide, are being leveraged to develop novel cancer immunotherapies. google.com These approaches aim to stimulate the patient's own immune system to recognize and attack tumor cells that overexpress Midkine.

The Midkine (114-122) peptide has been identified as an immunogenic epitope that can be presented by HLA-A2 molecules on the surface of tumor cells. google.comaai.org This makes it a promising candidate for the development of peptide-based cancer vaccines. researchgate.net The goal of such vaccines is to elicit a robust and specific CD8+ T cell response against Midkine-expressing tumors. aai.orgfrontiersin.org In pre-clinical studies, immunization with the Midkine (114-122) peptide has been shown to induce specific cytotoxic T lymphocytes that can recognize and lyse tumor cells. aai.org

Midkine has been shown to play a role in creating an immunosuppressive tumor microenvironment. frontiersin.orgspringernature.com It can recruit immune cells that promote tumor growth and can also suppress the function of anti-tumor immune cells. frontiersin.orgcnio.es Therefore, targeting Midkine can help to reverse this immunosuppression and enhance the efficacy of other immunotherapies, such as immune checkpoint inhibitors. springernature.comcnio.es Blocking Midkine has been shown in animal models to restore the normal function of macrophages and T lymphocytes, allowing them to attack the tumor. cnio.es

Immunotherapeutic Approaches Targeting Midkine (114-122)

Investigating Cross-Talks in Complex Pathophysiological Systems

Midkine's involvement in a wide array of biological processes means that it often participates in complex signaling cross-talk with other pathways in various diseases. nih.gov Understanding these interactions is crucial for developing effective and targeted therapies. For example, Midkine is known to interact with signaling pathways such as the PI3K/AKT and MAPK pathways, which are central to cell proliferation and survival. nih.gov In the context of neuroinflammation, Midkine can act as a chemoattractant for immune cells and can modulate the activity of T cells, highlighting its role as a mediator of neuro-immune cross-talk. nih.govfrontiersin.org Research is ongoing to further elucidate how Midkine integrates with other signaling networks in conditions like cancer, inflammation, and neurodegenerative diseases to better predict the systemic effects of Midkine-targeted therapies. nih.govfrontiersin.org

Novel Intracellular Functions of Midkine and their Implications

While traditionally studied for its extracellular roles as a secreted growth factor, emerging research has uncovered significant and novel functions for Midkine (MDK) within the cell. These intracellular activities, particularly its ability to translocate to the nucleus and interact with cytoplasmic signaling complexes, represent a paradigm shift in understanding MDK's multifaceted role in health and disease.

A critical aspect of Midkine's intracellular function is its ability to enter the cell and travel to the nucleus. This process is initiated by binding to the Low-density lipoprotein receptor-related protein (LRP), which mediates its endocytosis. nih.govmdpi.com Following internalization, a portion of the endocytosed MDK evades degradation in lysosomes and enters the cytosol. oup.com Within the cytoplasm, MDK binds to nucleolin, a protein that shuttles between the cytoplasm and the nucleus. nih.govoup.com This interaction is crucial for MDK's subsequent transport into the nucleus. nih.gov The nuclear localization of MDK is not merely a trafficking event; it is indispensable for the full realization of its anti-apoptotic and cell survival-promoting activities. nih.govoup.com Once inside the cell, MDK is subject to degradation by the proteasome. oup.comjst.go.jp

More recent studies have identified another layer of intracellular activity for Midkine. It has been shown to interact directly with cytoplasmic proteins to modulate key signaling pathways. mdpi.com Specifically, intracellular MDK can engage with serine/threonine kinase 11 (LKB1) and STE20-related adaptor alpha (STRAD). mdpi.comeurjbreasthealth.com This interaction disrupts the integrity of the LKB1-STRAD-MO25 complex, leading to a decrease in LKB1 activity and, consequently, reduced phosphorylation of its downstream target, AMP-activated protein kinase (AMPKα). eurjbreasthealth.com The LKB1-AMPK pathway is a critical cellular energy sensor and tumor suppressor. By inhibiting this pathway, intracellular MDK has been shown to promote cancer cell proliferation, highlighting a novel mechanism through which MDK exerts its oncogenic effects. eurjbreasthealth.com

These findings collectively demonstrate that Midkine's biological functions are not limited to the extracellular space. Its ability to be internalized and act within the cytoplasm and nucleus opens new avenues for research and therapeutic intervention. Understanding these intracellular mechanisms provides novel targets for diseases characterized by MDK overexpression, such as various cancers.

Table of Research Findings on Intracellular Midkine Functions

Intracellular EventInteracting Partner(s)Cellular LocationFunctional Implication(s)Citations
Internalization Low-density lipoprotein receptor-related protein (LRP)Cell Membrane / EndosomesMediates entry of Midkine into the cell. nih.govmdpi.comjst.go.jp
Nuclear Translocation NucleolinCytoplasm / NucleusShuttles Midkine from the cytoplasm to the nucleus. nih.govoup.comjst.go.jp
Promotion of Cell Survival -NucleusExerts anti-apoptotic activity. nih.govoup.com
Inhibition of LKB1-AMPK Pathway LKB1, STRADαCytoplasmDecreases LKB1 activity and AMPKα phosphorylation, promoting cell proliferation. mdpi.comeurjbreasthealth.com
Degradation Proteasome, LysosomeCytosol, Nucleus, LysosomesRegulates the levels of internalized Midkine. oup.comjst.go.jp

Q & A

Q. What are the best practices for documenting negative or inconclusive results in Midkine (114-122) research?

  • Methodological Answer : Publish negative findings in preprint servers or dedicated journals (e.g., Journal of Negative Results). Provide raw data, detailed protocols, and sensitivity analyses to distinguish between true negatives and methodological limitations. Use the FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.